![molecular formula C13H15BrClN3OS2 B2745357 5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1189880-66-7](/img/structure/B2745357.png)

5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

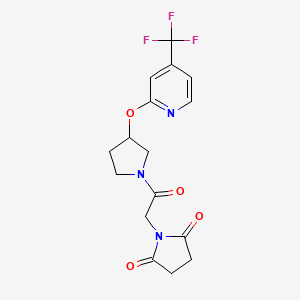

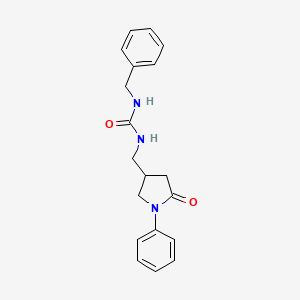

The compound “5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a bromine atom, a thiophene ring, a carboxamide group, and a tetrahydrothiazolo[5,4-c]pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring, followed by the introduction of the bromine atom and the thiophene ring. The carboxamide group could be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridine ring is a heterocyclic ring containing nitrogen and sulfur atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could influence its solubility .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Cytotoxic Activity

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has led to the discovery of novel compounds with potential antiproliferative and cytotoxic effects. These derivatives were screened in vitro against seven human cancer cell lines using the MTT assay. Remarkably, some analogues demonstrated antiproliferative potency comparable to that of cisplatin, a widely used chemotherapy drug. Importantly, their toxicity on normal 3T3 cells was lower than that of cisplatin .

Antifungal and Antibacterial Properties

Indole phytoalexins, including 5-bromosubstituted derivatives, exhibit a broad spectrum of biological activities. They display antifungal effects, which are crucial for plant defense mechanisms. Additionally, these compounds possess moderate antibacterial activity. Their unique structural features, such as spiro attached thiazoline rings, contribute to their multifaceted bioactivity .

Antiprotozoal Activity

Some indole phytoalexins, including 5-bromosubstituted analogues, have demonstrated antiprotozoal effects. These properties make them interesting candidates for further investigation in the context of infectious diseases .

Cancer Chemoprevention

High consumption of cruciferous vegetables (which contain indole phytoalexins) has been associated with decreased human cancer risk. These compounds exhibit cancer chemopreventive properties, and their consumption may contribute to overall health and disease prevention .

Anticancer Effects

Indole phytoalexins, including 5-bromosubstituted derivatives, display anticancer and antiproliferative effects against various human cancer cell lines. Researchers continue to explore their potential as novel therapeutic agents .

Electron-Induced Decomposition

In addition to biological applications, computational studies have investigated the thermodynamic thresholds of electron-induced decomposition reactions for 5-bromo-4-thio-2’-deoxyuridine (BrSdU). Although experimental difficulties exist, understanding the decomposition pathways of this compound is relevant for radiation therapy and drug design .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGZYTBOPULZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)